molecular formula C4H3F7 B3042727 1,1,1,2,2,3,3-Heptafluorobutane CAS No. 662-00-0

1,1,1,2,2,3,3-Heptafluorobutane

Cat. No.: B3042727
CAS No.: 662-00-0
M. Wt: 184.06 g/mol
InChI Key: DUAKCVSNUIDZMC-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₃F₇. It is a colorless, odorless gas at room temperature and has a boiling point of approximately 11°C . This compound is known for its high stability and low reactivity, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptafluorobutane can be synthesized through the fluorination of butane or butene derivatives. One common method involves the reaction of butane with elemental fluorine under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as cobalt trifluoride, at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized reactors designed to handle the highly reactive fluorine gas. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions typically involve the replacement of one or more fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.

    Electrophilic Substitution: This reaction involves the use of electrophiles such as halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce heptafluorobutanol, while electrophilic substitution with chlorine can yield chlorinated derivatives of heptafluorobutane.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluorobutane has several applications in scientific research and industry:

    Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in fluorination processes.

    Biology: Due to its low reactivity, it is sometimes used as an inert atmosphere in biological experiments to prevent oxidation.

    Medicine: It is being investigated for potential use in medical imaging and as a contrast agent in certain diagnostic procedures.

    Industry: It is used in the production of fluoropolymers and as a refrigerant in cooling systems.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluorobutane is primarily based on its chemical stability and low reactivity. In chemical reactions, it acts as a source of fluorine atoms, which can be substituted with other functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,1,1,2,2,3,3-Heptafluorobutane can be compared with other fluorinated hydrocarbons such as:

The uniqueness of this compound lies in its specific combination of stability, low reactivity, and versatility in various applications.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7/c1-2(5,6)3(7,8)4(9,10)11/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAKCVSNUIDZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7CH3, C4H3F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Butane, 1,1,1,2,2,3,3-heptafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894956
Record name 1,1,1,2,2,3,3-heptafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-00-0
Record name 1,1,1,2,2,3,3-heptafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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